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Compound of Interest

Compound Name: Dabuzalgron

Cat. No.: B1669745

Disclaimer: This document summarizes publicly available initial safety and toxicology data for
Dabuzalgron (formerly Ro 115-1240). Comprehensive preclinical toxicology reports, including
studies on genotoxicity, carcinogenicity, and reproductive toxicity, are not fully available in the
public domain and are typically proprietary to the developing pharmaceutical company. The
information herein is intended for researchers, scientists, and drug development professionals.

Introduction

Dabuzalgron is an orally active, selective agonist for the alpha-1A adrenergic receptor (alA-
AR). Originally developed by Roche for the treatment of stress urinary incontinence, it
demonstrated a favorable safety profile in early-stage clinical trials.[1][2] Although its
development for this indication was halted due to insufficient efficacy, Dabuzalgron is now
being investigated for its cardioprotective properties, particularly in the context of
chemotherapy-induced cardiotoxicity.[1][3][4] This review consolidates the available safety and
toxicology data from published preclinical and clinical studies to provide a technical overview
for research and development purposes.

Non-Clinical Safety and Toxicology

Detailed regulatory preclinical toxicology studies are not publicly available. However, published
research on its cardioprotective effects provides some insights into its safety profile in animal
models.

In Vivo Studies in Murine Models
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Recent research has focused on Dabuzalgron's ability to mitigate doxorubicin (DOX)-induced
cardiotoxicity in mice. These studies provide the most detailed publicly accessible in vivo safety
and efficacy data.

Table 1: Summary of In Vivo Murine Study Data for Dabuzalgron

. Doxorubi DOX + ]
Paramete Vehicle Dabuzalg . Species/
cin (DOX) Dabuzalg Source
r Control ron Only Model
Only ron
20 mg/k
9 Wild-Type
DOX (IP) +
10 pg/kg (WT) and
) 20 mg/kg 10 pg/kg
Water (twice ) 0lA-AR
Dosage ) (single IP Dabuzalgro
(gavage) daily, S ] Knockout
injection) n (twice
gavage) i (AKO)
daily, )
Mice
gavage)
Body No No
_ o o 10-15% 10-15% _
Weight significant significant WT Mice
loss loss
Change change change
Survival 86%
Not Not ]
Rate (WT 78% (p=NS vs. WT Mice
) reported reported
Mice) DOX only)
) Unaffected
Survival
Not Not by )
Rate (AKO 38% AKO Mice
) reported reported Dabuzalgro
Mice)
n
No
N No
Blood significant o Not Not ]
significant Mice
Pressure change reported reported
changes
reported
) Preserved
Cardiac ) ] )
) Normal Normal Impaired contractile WT Mice
Function ]
function
© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1669745?utm_src=pdf-body
https://www.benchchem.com/product/b1669745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Doxorubicin-Induced
Cardiotoxicity Mouse Model

The following protocol was utilized in the key in vivo study assessing Dabuzalgron's
cardioprotective effects:

¢ Animal Model: 8- to 12-week-old male C57BI6/J wild-type (WT) and alA-AR knockout (AKO)
mice were used.

o Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin at a dose of
20 mg/kg was administered to induce cardiotoxicity.

o Dabuzalgron Treatment: Dabuzalgron was administered via oral gavage at a dose of 10
Hg/kg twice daily for 7 consecutive days, starting on the same day as the doxorubicin
injection. Control groups received water via oral gavage.

e Monitoring and Endpoints:
o Animal body weight was monitored throughout the study.
o Survival was assessed over the 7-day treatment period.

o At the end of the study, hearts were harvested for analysis of heart weight, cardiac
function (e.g., echocardiography), ATP content, and gene expression (RNAseq).

Clinical Safety and Tolerability

Dabuzalgron was evaluated in Phase 1 and Phase 2 clinical trials for stress urinary
incontinence.

Human Clinical Trials

The compound was reported to be well-tolerated in a total of 1,223 women across a Phase 1
trial, two Phase 2 randomized multicenter trials (Roche NN16378 and NN16691), and a
subsequent open-label study (Roche NN16586).

Table 2: Summary of Clinical Trial Safety Information
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A key finding from these trials was the lack of significant impact on blood pressure, which
suggests that the doses used did not cause systemic vascular effects. Development was
discontinued due to a lack of clinical efficacy for urinary incontinence, not due to safety
concerns.

Mechanism of Action and Signaling Pathways

Dabuzalgron is a selective agonist of the alA-adrenergic receptor. Its cardioprotective effects
are believed to be mediated through the activation of this receptor on cardiomyocytes, leading
to the preservation of mitochondrial function.

Cardioprotective Signhaling Pathway

Activation of the alA-AR by Dabuzalgron initiates a signaling cascade that involves the
activation of ERK1/2. This pathway is thought to up-regulate PGC1a, a key regulator of
mitochondrial biogenesis and function. This ultimately leads to preserved ATP content and
reduced oxidative stress in cardiomyocytes exposed to toxins like doxorubicin.
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Caption: Dabuzalgron's cardioprotective signaling pathway.

Experimental Workflow for In Vivo Cardiotoxicity Study

The workflow for the key animal study involved several stages, from animal selection and
treatment to endpoint analysis.
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Study Setup
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Caption: Workflow of the in vivo doxorubicin cardiotoxicity study.

Conclusion

The publicly available data suggests that Dabuzalgron has a favorable safety profile,
particularly concerning cardiovascular parameters like blood pressure, at clinically tested
doses. Its tolerability in over 1,200 human subjects supports its potential for repurposing.
However, a comprehensive assessment of its toxicology is limited by the lack of public access
to formal preclinical safety studies, including long-term toxicity, genotoxicity, and reproductive
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toxicity data. Researchers and developers should consider these data gaps when planning
future non-clinical and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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